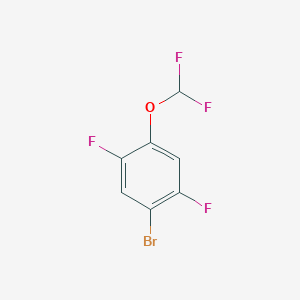

1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene

Description

Contextualization within Halogenated and Difluoromethoxy-Substituted Aromatic Compounds

Halogenated aromatic compounds are a cornerstone of modern medicinal chemistry and materials science. researchgate.net The incorporation of halogen atoms, such as bromine and fluorine, into an aromatic scaffold can profoundly influence a molecule's physicochemical properties. researchgate.net Bromine, with its moderate electronegativity and polarizability, can participate in halogen bonding, a directional noncovalent interaction that can enhance binding affinity to biological targets. researchgate.net Fluorine, the most electronegative element, often imparts increased metabolic stability and can alter the acidity of nearby functional groups. acs.org

The difluoromethoxy group (-OCF₂H) is a particularly valuable substituent in drug discovery. nih.gov It is considered a bioisostere of other functional groups and can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. nih.govresearchgate.net The presence of the -OCF₂H group can enhance a molecule's ability to cross cell membranes and can also serve as a hydrogen bond donor, further influencing its interaction with biological macromolecules. nih.gov 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is a prime example of a molecule that combines the features of both halogenation and difluoromethoxylation, making it a versatile building block for the synthesis of novel compounds with potentially enhanced biological activity.

Significance of Fluorinated Aromatic Scaffolds in Organic Synthesis

Fluorinated aromatic scaffolds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. acs.org The introduction of fluorine atoms into an aromatic ring can lead to significant changes in the molecule's electronic properties, conformational preferences, and metabolic fate. semanticscholar.org These alterations are often beneficial for the development of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. semanticscholar.org

Aromatic compounds containing fluorine are synthesized through a variety of methods, often involving the use of specialized fluorinating reagents. The strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the half-life of a drug, or can be used to fine-tune the acidity or basicity of a molecule to optimize its interaction with a biological target. The presence of multiple fluorine atoms, as seen in 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene, further amplifies these effects, making such scaffolds highly sought after in synthetic organic chemistry.

Overview of Current Research Trajectories Relevant to the Compound Class

Current research involving compounds like 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is largely focused on their application as intermediates in the synthesis of complex, biologically active molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

The development of novel methods for the introduction of the difluoromethoxy group into aromatic systems is also an active area of research. researchgate.net Recent advances in photoredox catalysis have provided milder and more efficient ways to synthesize difluoromethoxylated arenes. nih.govresearchgate.net These methods are crucial for the late-stage functionalization of complex molecules, a strategy that can rapidly generate libraries of compounds for biological screening. Research is also directed towards understanding the conformational and electronic effects of multiple fluorine-containing substituents on the reactivity and biological activity of aromatic compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2,5-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWLXLSHJUDWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications in Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

As a versatile synthetic intermediate, 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene can be employed in the construction of complex molecular frameworks. The bromine atom serves as a handle for introducing molecular complexity through reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of intricate, polyfunctional molecules. The difluoromethoxy and difluoro substitutions on the benzene (B151609) ring can impart unique conformational constraints and electronic properties to the target architectures.

Building Block for the Synthesis of Heterocyclic Compounds

The reactivity of the bromo- and fluoro- substituents on the benzene ring of 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene makes it a potential precursor for the synthesis of various heterocyclic compounds. Through nucleophilic aromatic substitution or metal-catalyzed coupling reactions, this compound can be used to construct rings containing nitrogen, oxygen, or sulfur. The resulting fluorinated heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their often enhanced metabolic stability and unique biological activities.

Precursor in the Development of Advanced Organic Materials

The incorporation of the difluoromethoxy and difluoro groups into organic molecules can significantly alter their physical and electronic properties. This makes 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene a promising precursor for advanced organic materials. Polymers and small molecules derived from this building block may exhibit desirable characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms can enhance properties like thermal stability, electron affinity, and intermolecular interactions, which are crucial for the performance of these materials.

Application in the Design and Synthesis of Fluorinated Bioactive Scaffolds and Chemical Probes

The introduction of fluorine and fluorinated functional groups is a common strategy in drug discovery to improve pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group, in particular, is often used as a bioisostere for other functional groups. Therefore, 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene serves as a valuable starting material for the synthesis of novel fluorinated bioactive scaffolds. Its use allows for the systematic exploration of the chemical space around a pharmacophore, aiding in the development of new therapeutic agents and chemical probes for studying biological systems.

Contributions to Structure-Property Relationship Studies in Organic Design through Electronic Property Modulation

The electron-withdrawing nature of the fluorine atoms and the difluoromethoxy group in 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene significantly modulates the electronic properties of the aromatic ring. This makes it an excellent tool for structure-property relationship (SPR) studies in organic design. By systematically incorporating this unit into a series of molecules, researchers can investigate the impact of fluorine substitution on various properties, including reaction rates, acidity/basicity, and intermolecular interactions. This understanding is critical for the rational design of molecules with tailored electronic and physical characteristics.

Utilization in Novel Catalytic Systems or Ligand Development

Theoretical and Computational Investigations of 1 Bromo 4 Difluoromethoxy 2,5 Difluorobenzene

Electronic Structure Analysis and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other electronic properties that govern molecular structure and reactivity. For 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene, these calculations offer insights into the interplay of its various functional groups.

The electronic influence of a substituent on an aromatic ring is critical for predicting its chemical behavior. This influence is commonly quantified using Hammett constants, which separate the effect into inductive (σI) and resonance (σR) components. science.gov The inductive effect is transmitted through the sigma bonds, while the resonance effect involves the pi-electron system.

For the difluoro(methoxy)methyl group (–CF2OCH3), these parameters have been determined experimentally using ¹⁹F NMR spectroscopy. researchgate.netnbuv.gov.ua The studies reveal that the –CF2OCH3 group functions as a moderate electron-withdrawing substituent. researchgate.net Its Hammett constants indicate that it withdraws electron density through both the inductive and resonance pathways. nbuv.gov.ua

The positive σI value arises from the high electronegativity of the two fluorine atoms, which pull electron density away from the aromatic ring. The positive σR value suggests that, unlike a simple methoxy (B1213986) group (–OCH3) which is a resonance donor, the difluoro(methoxy)methyl group acts as a resonance acceptor. This is attributed to the electron-withdrawing fluorine atoms diminishing the ability of the oxygen's lone pairs to delocalize into the ring. researchgate.net

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|

| -CF3 | 0.38 | 0.16 |

| -CF2OCH3 | 0.22 | 0.07 |

| -CHF2 | 0.24 | 0.06 |

| -CH2F | 0.11 | 0.03 |

| -CH3 | -0.05 | -0.12 |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

For 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene, an MEP map would be expected to show the following features:

Negative Potential: The most significant regions of negative potential would be located around the highly electronegative fluorine atoms of the difluoromethoxy group and the two fluorine atoms directly attached to the benzene (B151609) ring. The oxygen atom of the difluoromethoxy group would also exhibit negative potential. These areas represent sites that are attractive to electrophiles.

Positive Potential: A region of positive potential would be associated with the hydrogen atom of the difluoromethoxy group. The area around the bromine atom may also exhibit a region of positive potential known as a "sigma-hole," making it a potential site for halogen bonding or nucleophilic interaction.

Neutral Regions: The carbon atoms of the benzene ring would constitute a largely neutral or slightly negative region (often colored green or yellow), influenced by the competing electronic effects of the attached substituents. researchgate.net

This potential distribution implies that electrophilic aromatic substitution would be disfavored due to the deactivating nature of the substituents, but if forced, would be directed by the combined influence of these groups. Conversely, the electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution, where a nucleophile could replace one of the fluorine atoms.

The three-dimensional arrangement, or conformation, of the difluoromethoxy group relative to the benzene ring can significantly influence the molecule's properties and interactions. Unlike a simple methoxy group, which often prefers a planar conformation to maximize resonance donation, fluorinated alkoxy groups behave differently. beilstein-journals.org

The trifluoromethoxy (–OCF3) group, for instance, typically adopts a conformation where it is orthogonal (perpendicular) to the plane of the aromatic ring. beilstein-journals.orgnih.gov This preference is driven by a combination of steric hindrance and electronic effects, specifically negative hyperconjugation (n_O → σ*_C–F), which stabilizes this arrangement. nih.gov

For the difluoromethoxy (–OCF2H) group, a distinct orientational preference has not been definitively established, and it may exist in various conformations. nih.gov However, X-ray crystallography of a related compound showed the –OCF2H group adopting an orthogonal orientation similar to the –OCF3 group. nih.gov In this conformation, the anomeric interactions between the oxygen lone pairs and the C–F σ* orbitals are maximized. nih.gov The rotational barrier and the preferred dihedral angle of the C–C–O–C bond in 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene would impact how the substituent interacts with enzyme active sites or the surfaces of materials, influencing its biological activity or material properties.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, calculate activation energies, and understand the factors that control reaction outcomes.

Transition state theory is a cornerstone of reaction kinetics. Computational methods, particularly density functional theory (DFT), can be used to locate the geometry of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

For 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene, transition state analysis could be applied to several important reaction types:

Cross-Coupling Reactions: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the key steps involve oxidative addition, transmetalation, and reductive elimination. Computational modeling could identify the transition state structures for the oxidative addition of the C–Br bond to a palladium(0) catalyst, providing insight into the reaction kinetics.

Nucleophilic Aromatic Substitution (SNAr): The reaction of the molecule with a nucleophile would proceed through a high-energy intermediate known as a Meisenheimer complex. Transition state calculations could determine the activation barriers for the formation and breakdown of this complex, helping to predict reaction feasibility and rates.

When a reaction can yield multiple products, computational modeling can predict the regioselectivity (which position reacts) and stereochemistry (the 3D arrangement of the product). This is achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest activation energy is kinetically favored and will correspond to the major product.

In the case of 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene, computational modeling could be used to predict:

Regioselectivity in SNAr: The molecule has two fluorine atoms that could potentially be displaced by a nucleophile. By calculating the activation energies for nucleophilic attack at the C2 and C5 positions, it would be possible to predict which fluorine is more likely to be substituted. This selectivity is governed by the ability of the other substituents to stabilize the negative charge in the Meisenheimer intermediate.

Site Selectivity in Metalation: In reactions involving directed ortho-metalation, a strong base would deprotonate a carbon atom adjacent to a directing group. Computational models could evaluate the relative acidities of the C3 and C6 protons to predict where metalation would occur, guiding synthetic strategy.

Through these theoretical and computational investigations, a comprehensive, atomistic-level understanding of the structure, properties, and reactivity of 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene can be developed.

Intermolecular Interaction Studies

The specific arrangement of halogen atoms and the difluoromethoxy group in 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene gives rise to distinct intermolecular interactions that can influence its behavior in various chemical environments.

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a Lewis base. In 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene, the bromine atom is covalently bonded to a carbon atom within an electron-deficient aromatic ring, which is further substituted with electronegative fluorine atoms and a difluoromethoxy group. This substitution pattern enhances the electrophilic character of the bromine atom's σ-hole, making it a potent halogen bond donor.

Theoretical studies on similar polyfluorinated and halogenated aromatic compounds have shown that these molecules can form stable halogen bonds with π-electron systems, such as arenes. The interaction involves the positive σ-hole on the bromine atom aligning with the electron-rich face of the π-system. The strength of this interaction is governed by a combination of electrostatic and dispersion forces. Computational models predict that the bromine atom in 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene would engage favorably with π-donors, an interaction critical for its potential role in crystal engineering and materials science.

Table 1: Theoretical Characteristics of Halogen Bonding in Bromoarenes

| Interacting Species | Interaction Type | Key Features |

|---|---|---|

| 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene | Halogen Bond Donor (Br) | Enhanced positive σ-hole due to electron-withdrawing substituents. |

| π-Electron System (e.g., Benzene) | Halogen Bond Acceptor | Electron-rich π-face acts as the Lewis base. |

The difluoromethoxy group (-OCHF₂) introduces the capability for the molecule to act as a hydrogen bond donor through its C-H bond. The two highly electronegative fluorine atoms attached to the methyl carbon withdraw electron density, which polarizes the C-H bond and increases the acidity of the hydrogen atom. This enables the C-H group to form unconventional hydrogen bonds with suitable acceptors, such as oxygen or nitrogen atoms.

In Solution: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can be used to study these weak interactions in the solution phase. Changes in the chemical shift of the difluoromethoxy proton upon the addition of a hydrogen bond acceptor provide evidence for the formation of C-H•••A hydrogen bonds.

Spectroscopic Property Prediction and Interpretation (e.g., ¹⁹F NMR chemical shifts and their correlation with electronic features)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of a fluorine nucleus is highly dependent on its local electronic environment, making ¹⁹F NMR a powerful tool for probing the electronic structure of molecules like 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene.

The molecule presents three distinct fluorine environments, which are expected to give rise to three separate signals in the ¹⁹F NMR spectrum:

The two fluorine atoms of the difluoromethoxy group (-OCHF₂ ).

The fluorine atom at position 2 of the benzene ring.

The fluorine atom at position 5 of the benzene ring.

The precise chemical shifts are determined by the interplay of inductive and resonance effects from the substituents on the aromatic ring. The bromine atom and the aromatic fluorine atoms act as electron-withdrawing groups through induction but can also participate in resonance. The difluoromethoxy group has a complex electronic effect, being inductively withdrawing due to the fluorine atoms but also capable of donating electron density to the ring through the oxygen atom's lone pairs.

Computational methods, such as Density Functional Theory (DFT), are frequently used to predict ¹⁹F NMR chemical shifts with a high degree of accuracy. These calculations help in assigning the observed signals to specific fluorine atoms and provide insight into how the electronic structure correlates with the spectroscopic data. For instance, increased electron density around a fluorine nucleus leads to greater shielding and an upfield shift (lower ppm value), while reduced electron density results in deshielding and a downfield shift (higher ppm value).

Table 2: Predicted ¹⁹F NMR Chemical Shift Ranges and Influencing Factors

| Fluorine Position | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Primary Electronic Influences |

|---|---|---|

| Aromatic Fluorine (F at C-2) | -110 to -140 | Inductive withdrawal from Br and F at C-5; resonance effects from -OCHF₂. |

| Aromatic Fluorine (F at C-5) | -110 to -140 | Inductive withdrawal from Br and F at C-2; resonance effects from -OCHF₂. |

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Methodologies

A primary challenge in the synthesis of brominated aromatic compounds lies in the traditional use of hazardous reagents like molecular bromine (Br₂). nih.gov Future research must prioritize the development of safer and more environmentally responsible synthetic routes. This involves exploring alternatives that minimize waste and avoid toxic chemicals. nih.gov

Key areas of development include:

In Situ Generation of Brominating Agents: Continuous flow technologies that generate reactive brominating agents like Br₂ or KOBr in situ from safer precursors (e.g., HBr or KBr with an oxidant like NaOCl) represent a significant step forward. nih.gov This approach avoids the storage and handling of large quantities of hazardous bromine.

Solid Bromine Carriers: The use of reagents like N-bromosuccinimide (NBS) in conjunction with strong acids such as sulfuric acid offers a more manageable alternative to liquid bromine for the bromination of aromatic rings.

Catalytic Bromination: Investigating catalytic systems that can utilize less reactive bromine sources or enable direct C-H bromination with high selectivity would be a major advance.

| Method | Traditional Approach | Green/Sustainable Alternative |

| Brominating Agent | Molecular Bromine (Br₂) | In situ generated Br₂ from HBr/NaOCl; N-Bromosuccinimide (NBS) |

| Safety Concerns | Highly toxic, corrosive, reactive | Reduced handling of hazardous materials |

| Process | Batch processing | Continuous flow reactors |

| Byproducts | Often generates significant hazardous waste | Can be designed to minimize waste streams |

Exploration of Unprecedented Reactivity Patterns for Brominated Difluoromethoxy Arenes

The reactivity of 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is dominated by the carbon-bromine bond, which serves as a versatile synthetic handle for cross-coupling reactions. However, the interplay of the electron-withdrawing fluorine and difluoromethoxy groups can lead to novel reactivity. The stability and reactivity of fluorinated groups on arenes under various conditions are critical areas of study. rsc.org

Future research should focus on:

Ortho-Lithiation/Metathesis: Investigating directed ortho-metalation reactions, where the difluoromethoxy group or a fluorine atom directs lithiation to an adjacent position, opening pathways to new substitution patterns.

Photocatalysis and Radical Reactions: Exploring visible-light photocatalysis to generate aryl radicals from the C-Br bond, enabling novel C-C and C-heteroatom bond formations that are complementary to traditional transition-metal-catalyzed methods. dntb.gov.ua

Activation of C-F Bonds: While C-F bonds are typically robust, investigating conditions for their selective activation in the presence of the more reactive C-Br bond could unlock unprecedented transformations.

Design of Next-Generation Fluorinated Building Blocks with Enhanced Synthetic Utility

Fluorinated building blocks are indispensable in modern drug discovery. nbinno.comnih.gov 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is a foundational building block that can be elaborated into more complex, "next-generation" structures with enhanced utility. The goal is to create multifunctional intermediates that streamline the synthesis of complex target molecules. atlasofscience.org

Strategies for developing new building blocks from this precursor include:

Cross-Coupling Reactions: Utilizing the bromide in Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions to introduce a wide array of functional groups (e.g., aryl, alkyl, amine, alkyne moieties).

Grignard/Organolithium Formation: Converting the aryl bromide into an organometallic reagent to react with various electrophiles, thereby introducing carbonyls, carboxyls, and other functionalities.

Multifunctionalization: Developing one-pot or sequential reactions that modify the C-Br bond and subsequently functionalize another position on the ring to rapidly build molecular complexity.

The strategic use of such building blocks remains a dominant approach in the discovery of new drugs, agrochemicals, and materials. nih.govrsc.org

Development of Advanced Catalytic Systems for Selective Transformations

The efficiency and selectivity of reactions involving 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene are heavily dependent on catalysis. While palladium-based catalysts are common for C-Br functionalization, there is a continuous need for more robust, efficient, and selective catalytic systems.

Future research directions include:

Nickel and Copper Catalysis: Developing catalysts based on more abundant and less expensive metals like nickel and copper for cross-coupling and C-H functionalization reactions. Nickel-based systems, for instance, have shown promise in cross-electrophile coupling reactions under mild conditions. rsc.org

Ligand Design: Synthesizing novel ligands for transition metals that can precisely control the electronic and steric environment of the catalytic center, thereby enhancing selectivity for specific C-Br transformations over potential C-F or C-H activation.

Dual Catalysis: Combining photoredox catalysis with transition metal catalysis to enable reactions that are not feasible through either method alone, allowing for mild reaction conditions and novel bond formations.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The discovery of new reactions and the optimization of existing ones can be significantly accelerated through automation and high-throughput experimentation (HTE). acs.orgyoutube.com HTE utilizes miniaturized, parallel reaction setups to rapidly screen hundreds of conditions (catalysts, ligands, solvents, bases, temperature) simultaneously. youtube.comacs.org

The integration of HTE with the chemistry of 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene can:

Accelerate Reaction Optimization: Quickly identify the optimal conditions for cross-coupling, amination, or other transformations, minimizing the use of precious starting materials. youtube.com

Discover Novel Reactivity: Screen for unexpected reactivity by combining the substrate with a diverse array of reagents and catalysts. youtube.com

Enable Library Synthesis: Facilitate the rapid, parallel synthesis of a large number of derivatives for screening in drug discovery or materials science programs. acs.org

This approach transforms reaction optimization from a slow, iterative process into a more efficient and data-driven endeavor. youtube.com

| HTE Workflow Stage | Application to 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene |

| Design of Experiments | Creating arrays to test catalysts, ligands, bases, and solvents for Suzuki or Buchwald-Hartwig couplings. |

| Execution | Using automated liquid handlers to dispense nano- or microliter quantities into multi-well plates. |

| Analysis | Rapidly analyzing reaction outcomes using techniques like LC-MS. |

| Data Analysis | Applying software to identify trends, optimal conditions, and "hits" for novel reactivity. |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for rational process optimization and the design of new transformations. For organofluorine compounds, the strong electronegativity of fluorine can lead to complex electronic effects that influence reaction pathways. atlasofscience.org

Future research will leverage advanced techniques to probe the mechanisms of reactions involving 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene:

In Situ Spectroscopy: Utilizing techniques like process IR and NMR spectroscopy to monitor reactions in real-time, identifying transient intermediates and determining kinetic profiles.

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the effect of substituents on reactivity. This can provide insights into catalyst behavior and regioselectivity.

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C or ²H) to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms.

These advanced methods will be indispensable for solving complex mechanistic puzzles and guiding the development of the next generation of synthetic methodologies in organofluorine chemistry. cas.cn

Q & A

Basic Research Question

- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as an irritant).

- Ventilation : Use fume hoods due to potential release of HF/Br₂ vapors during decomposition.

- Storage : In amber glass under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

How does this compound participate in palladium-catalyzed cross-coupling reactions, and what mechanistic insights are critical?

Advanced Research Question

The C-Br bond undergoes oxidative addition with Pd(0) catalysts (e.g., Pd₂(dba)₃), forming a Pd(II) intermediate. Key factors:

- Ligand effects : Bulky ligands (XPhos) suppress β-hydride elimination.

- Solvent selection : Polar aprotic solvents (THF, dioxane) enhance reaction rates.

- Substrate scope : Coupling partners (e.g., arylboronic acids) must tolerate electron-deficient aryl halides .

What applications does this compound have in material science, particularly in fluorinated polymer synthesis?

Advanced Research Question

As a monomer, it contributes to:

- Liquid crystals : Fluorine atoms improve thermal stability and dielectric anisotropy.

- High-performance polymers : Incorporation into poly(arylene ether)s enhances chemical resistance. Comparative studies with 1,4-dibromo-2,5-difluorobenzene show improved solubility in fluorinated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.